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molecular formula C16H15N3O2 B8479668 4-(Benzylamino)-7-methoxyquinazolin-6-ol

4-(Benzylamino)-7-methoxyquinazolin-6-ol

Cat. No. B8479668
M. Wt: 281.31 g/mol
InChI Key: ARGNVJPDKVQMDV-UHFFFAOYSA-N
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Patent
US09024024B2

Procedure details

Benzylamine (1.28 g, 12.0 mmol) was added into a mixture of compound 0105 (1.0 g, 4.0 mmol) and 2-propanol (50 ml). The reaction mixture was then stirred at reflux for 3 hours. The mixture was cooled to room temperature and the resulting precipitate was isolated. The solid was then dried to give the title compound 0701-85 as a yellow solid (854 mg, 76%): LCMS: 282 [M+1]+.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][C:22]=1[O:23][CH3:24])[N:19]=[CH:18][N:17]=[C:16]2Cl)(=O)C>CC(O)C>[CH2:1]([NH:8][C:16]1[C:15]2[C:20](=[CH:21][C:22]([O:23][CH3:24])=[C:13]([OH:12])[CH:14]=2)[N:19]=[CH:18][N:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was isolated
CUSTOM
Type
CUSTOM
Details
The solid was then dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC=NC2=CC(=C(C=C12)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 854 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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